N-(2-methoxybenzyl)valine

Description

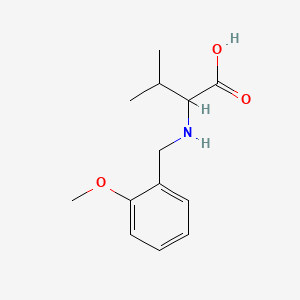

N-(2-Methoxybenzyl)valine is a modified amino acid derivative where a 2-methoxybenzyl group is attached to the nitrogen atom of valine. This structural modification introduces unique steric and electronic properties, making it relevant in pharmaceutical and coordination chemistry. The 2-methoxy group on the benzyl ring influences solubility, reactivity, and intermolecular interactions, distinguishing it from other valine derivatives.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.299 |

IUPAC Name |

2-[(2-methoxyphenyl)methylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C13H19NO3/c1-9(2)12(13(15)16)14-8-10-6-4-5-7-11(10)17-3/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) |

InChI Key |

JPQNZZMRAMMNAS-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)O)NCC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2′-Azidobenzoyl)-valine

- Structure : Features an azidobenzoyl group instead of a methoxybenzyl group.

- Synthesis : Prepared via reaction of 2-azidobenzoic acid chloride with L-valine under basic conditions, yielding an 83% crude product .

- Mass spectral data (LRMS: m/z 318.1 [M+H]⁺; HRMS confirms C₁₆H₁₆N₅O₃) contrasts with N-(2-methoxybenzyl)valine’s fragmentation pattern (see Table 1).

N-(3-Methoxy-2-oxido-benzylidene)valinate Tin Complex

- Structure : A tin(IV) complex with a Schiff base ligand derived from 3-methoxy-2-hydroxybenzaldehyde and valine .

- Key Differences: The methoxy group is at the 3-position instead of the 2-position, altering electronic effects on metal coordination. The oxido group enhances chelation with tin, enabling applications in catalysis or material science, unlike the non-metallated this compound.

N-Ethoxycarbonyl α-Methyl-L-valine

NBOMe Derivatives (e.g., 25iP-NBOMe)

- Structure : Psychedelic phenethylamines with N-(2-methoxybenzyl) groups.

- Fragmentation Analysis: The N-(2-methoxybenzyl) moiety generates diagnostic ions at m/z 121.0648 (C₈H₉O⁺) and m/z 91.0542 (C₇H₇⁺) in mass spectrometry, distinct from fluorobenzyl analogs (e.g., m/z 109.0448 for C₇H₆F⁺) .

Data Tables

Table 1: Mass Spectral Fragmentation Patterns of Benzyl-Modified Valine Derivatives

Table 2: Structural and Functional Comparisons

Research Implications

- Synthetic Flexibility : The methoxybenzyl group’s position (2- vs. 3-) significantly impacts electronic properties and reactivity, as seen in tin complex stability .

- Analytical Utility : Mass spectral fragmentation patterns (e.g., m/z 121.0648) provide rapid identification of 2-methoxybenzyl derivatives in forensic and pharmaceutical contexts .

- Biological Relevance : Steric effects from substituents like ethoxycarbonyl or azide may influence receptor binding or metabolic pathways compared to methoxybenzyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.